![molecular formula C8H5N3O B1388114 Pyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 933716-73-5](/img/structure/B1388114.png)
Pyrido[2,3-b]pyrazine-8-carbaldehyde
Vue d'ensemble
Description
Pyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring with a formyl group at the 8th position
Mécanisme D'action
Target of Action
Compounds with a similar pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .
Biochemical Pathways
Compounds with a similar pyrido[2,3-b]pyrazine core have been associated with various biological pathways .
Result of Action
Pyrido[2,3-b]pyrazine-8-carbaldehyde and its derivatives have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This indicates that the compound has significant molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Pyrido[2,3-b]pyrazine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound has been found to bind to specific protein domains, influencing protein conformation and activity. These interactions are often mediated through the aldehyde group, which can form covalent bonds with nucleophilic residues on proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism. For example, it has been shown to induce the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme modulation. The aldehyde group of the compound is highly reactive and can form covalent adducts with amino acid residues such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species or other reactive metabolites. Over time, the degradation products of this compound can accumulate and exert additional effects on cellular function. Long-term exposure to this compound has been associated with changes in cellular homeostasis and increased susceptibility to oxidative damage .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert protective effects by enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can become toxic, leading to cellular damage and apoptosis. Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as superoxide dismutase and catalase, influencing the cellular redox state. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and nucleus. In the mitochondria, this compound can influence mitochondrial function and energy production by modulating the activity of key enzymes. In the nucleus, this compound can interact with transcription factors and other DNA-binding proteins, affecting gene expression and cellular responses. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazine-8-carbaldehyde can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of 2-aminopyridine with 1,2-diketones under acidic conditions to form the pyrazine ring. The reaction conditions typically require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Pyrido[2,3-b]pyrazine-8-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique photophysical properties make it a candidate for use in fluorescent materials and sensors.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxaldehyde
Pyrazine-2-carboxaldehyde
Quinoxaline-2-carboxaldehyde
Quinazoline-2-carboxaldehyde
Propriétés
IUPAC Name |
pyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c12-5-6-1-2-10-8-7(6)9-3-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGOMKCYWLUVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654682 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-73-5 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





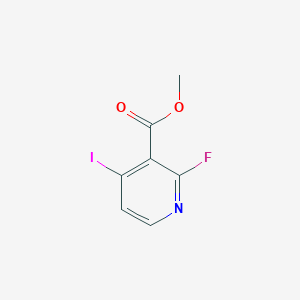
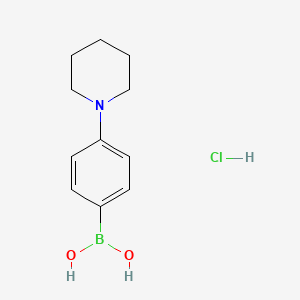
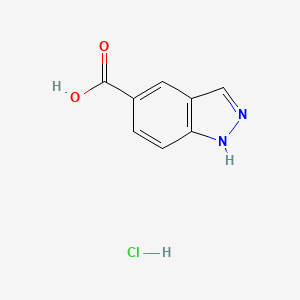

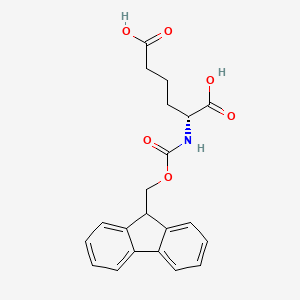
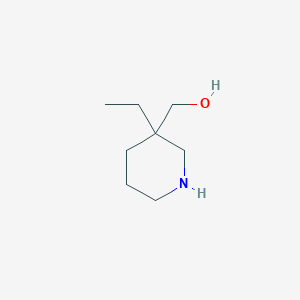
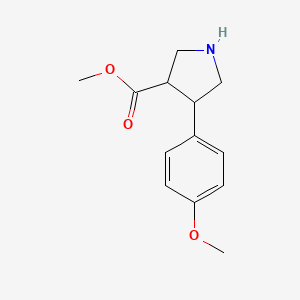

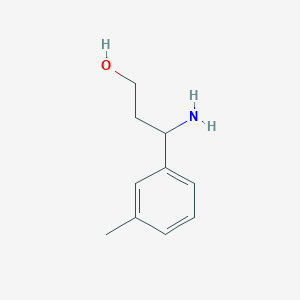
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)
